Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-based sulfonamide derivative characterized by:
- Core structure: A benzothiophene ring system with a methyl ester at position 2.
- Substituents: A fluorine atom at position 4 and a sulfamoyl group at position 3, where the sulfamoyl nitrogen is bonded to a 2-methylphenyl group.
Properties
IUPAC Name |
methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c1-10-6-3-4-8-12(10)19-25(21,22)16-14-11(18)7-5-9-13(14)24-15(16)17(20)23-2/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRUEROPCLWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. This compound is particularly noteworthy due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a benzothiophene core, which is a bicyclic structure comprising a benzene ring fused with a thiophene ring. The presence of the fluorine atom and the sulfamoyl group enhances its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14FNO4S2 |
| Molecular Weight | 351.39 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the compound facilitate binding interactions that can modulate the activity of these targets, leading to various biological effects.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have demonstrated potent activity against sensitive cancer cells by inducing expression of cytochrome P450 enzymes, which are crucial for drug metabolism and activation . This suggests that this compound may also possess similar anticancer properties.
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound are supported by its structural similarities to known anti-inflammatory agents. Compounds in this class have been observed to inhibit inflammatory pathways, possibly through modulation of cytokine production or inhibition of inflammatory mediators.
Case Studies
- Case Study on Antiproliferative Activity : A study investigated a related compound's effect on cancer cells, demonstrating that fluorinated derivatives can induce cell death without a biphasic dose-response relationship. This characteristic is crucial for developing effective chemotherapeutics .
- In Vivo Studies : Preliminary in vivo studies on similar compounds have shown promising results in reducing tumor size in animal models, indicating that this compound may warrant further investigation for its anticancer potential.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Ethyl esters (e.g., G226-0272) may enhance membrane permeability but increase metabolic stability concerns.
Sulfamoyl Substituents: Ortho-methyl group (Target): Introduces steric hindrance, which may limit binding to flat hydrophobic pockets but improve selectivity. Meta-fluoro and para-methyl (CAS 932520-41-7): Balances electronic and steric effects; the methyl group may offset fluorine’s polarity.
Fluorine Position on Benzothiophene :
- Fluorine at position 4 (Target, G226-0272) vs. its absence in CAS 932520-41-7 alters electron density across the aromatic system, affecting reactivity and intermolecular interactions.
Research Findings and Implications:
- Synthetic Challenges : Modifications post-cyclization risk isomer formation, as seen in benzothiazine analogs . The target compound’s pre-substitution strategy ensures regioselectivity.
- Biological Activity : While explicit data are unavailable, sulfamoyl benzothiophenes are explored for kinase inhibition and antimicrobial activity. The target’s ortho-methyl group may reduce off-target binding compared to para-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
